
N-(2-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as MPMPU, is a chemical compound that has been extensively studied for its potential applications in various fields of research. This compound has unique properties that make it an attractive target for scientists who are interested in its synthesis, mechanism of action, and potential applications.
作用機序
The mechanism of action of N-(2-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. These enzymes and proteins play a key role in various biological processes, such as cell division, DNA replication, and protein synthesis. By inhibiting these enzymes and proteins, this compound may be able to prevent the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific application and dosage. In general, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It may also have neuroprotective effects and improve cognitive function in Alzheimer's disease patients. However, the exact mechanism of these effects is still under investigation, and more research is needed to fully understand the potential benefits and risks of this compound.
実験室実験の利点と制限
One of the main advantages of N-(2-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea for lab experiments is its high purity and stability. This makes it easier to perform experiments and obtain consistent results. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of this compound is its potential toxicity and side effects. It is important to use caution when handling and administering this compound, and to carefully monitor its effects on cells and organisms.
将来の方向性
There are many potential future directions for research on N-(2-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of this compound in more detail, with the goal of identifying new drug targets and improving the efficacy and safety of this compound-based treatments. Additionally, more research is needed to fully understand the potential applications of this compound in various fields of research, such as drug discovery, biochemistry, and pharmacology.
合成法
The synthesis of N-(2-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 2-aminopyridine with 2-methylphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by the addition of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and concentration of reactants.
科学的研究の応用
N-(2-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In biochemistry, this compound has been used as a tool to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, this compound has been evaluated for its potential as a drug target for the treatment of various diseases.
特性
IUPAC Name |
1-(2-methylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-6-3-4-8-12(10)16-14(18)17-13-9-5-7-11(2)15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJUNTVVCNUAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5418187.png)
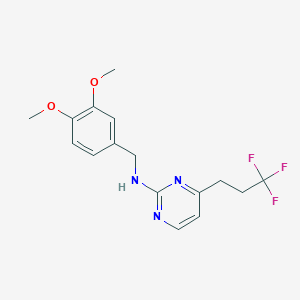
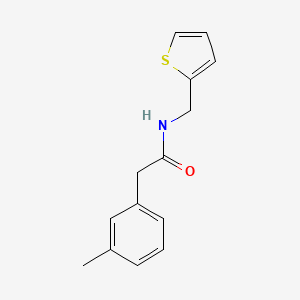
![5-allyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5418202.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5418204.png)
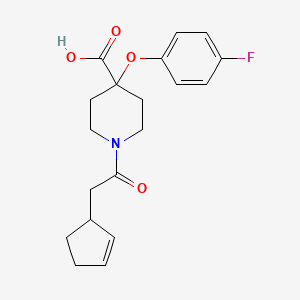
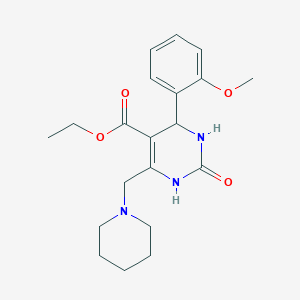
![3-[2-(4-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5418220.png)
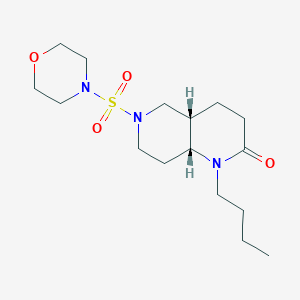

![3-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B5418239.png)
![4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5418240.png)
![2-[7-acetyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenyl acetate](/img/structure/B5418248.png)
